1,3-bis(naphthalen-1-yl)adamantane
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Overview
Description
1,3-Bis(naphthalen-1-yl)adamantane is a compound that features an adamantane core substituted with two naphthalen-1-yl groups at the 1 and 3 positions Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and structural stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(naphthalen-1-yl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and naphthalene derivatives.
Functionalization: The adamantane core is functionalized at the 1 and 3 positions using halogenation or other suitable methods.
Coupling Reaction: The functionalized adamantane is then coupled with naphthalen-1-yl derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(naphthalen-1-yl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the naphthalen-1-yl groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalen-1-yl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
1,3-Bis(naphthalen-1-yl)adamantane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-bis(naphthalen-1-yl)adamantane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of naphthalen-1-yl groups.
1,3-Dibromoadamantane: Contains bromine atoms at the 1 and 3 positions.
1,3-Adamantanediol: Features hydroxyl groups at the 1 and 3 positions.
Uniqueness
The naphthalen-1-yl groups enhance the compound’s ability to participate in π-π interactions, making it valuable in the development of advanced materials and molecular probes .
Properties
IUPAC Name |
1,3-dinaphthalen-1-yladamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28/c1-3-11-25-23(7-1)9-5-13-27(25)29-16-21-15-22(17-29)19-30(18-21,20-29)28-14-6-10-24-8-2-4-12-26(24)28/h1-14,21-22H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKBHAYLNMJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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